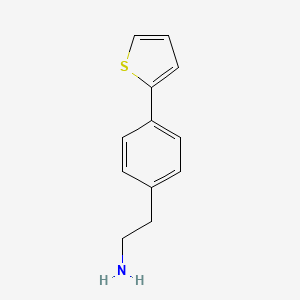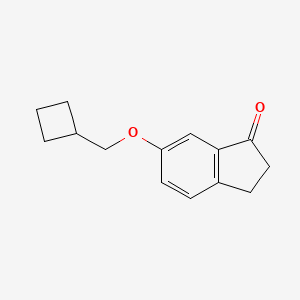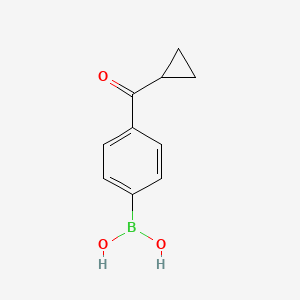
(4-(Cyclopropanecarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(Cyclopropanecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO3 and a molecular weight of 190.01 g/mol. It is offered by several scientific research suppliers .
Chemical Reactions Analysis
Boronic acid-based compounds like “(4-(Cyclopropanecarbonyl)phenyl)boronic acid” are known to participate in cis-diol conjugation, a well-studied reaction . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Cyclopropanecarbonyl)phenyl)boronic acid” such as density, boiling point, and melting point are not specified in the search results .
Applications De Recherche Scientifique
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBA) like (4-(Cyclopropanecarbonyl)phenyl)boronic acid are crucial in optical modulation and saccharide recognition. Their aromatic ring allows the anchoring of hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is leveraged to create systems that can quench near-infrared fluorescence in response to saccharide binding, demonstrating their potential in saccharide recognition and optical property modulation (Mu et al., 2012).
Organic Synthesis and Medicinal Chemistry
Boronic acids are vital in organic synthesis and medicinal chemistry. They serve as intermediates in synthesis and are key motifs in medicines. The ability to use electrochemistry to convert carboxylic acids to boronic acids, as demonstrated in research, highlights the broad scope and economic efficiency of this transformation, underscoring its relevance in the synthesis of complex molecules and natural products (Barton et al., 2021).
Catalysis and Organic Reactions
Boronic acids exhibit versatility as catalysts in various organic reactions. They are known for their inherent catalytic properties and have been explored for reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic capability opens pathways to densely functionalized cyclohexanes, showcasing the potential of boronic acids in enhancing reaction specificity and efficiency (Hashimoto et al., 2015).
Material Science and Luminescence
In material science, aryl boronic acids like (4-(Cyclopropanecarbonyl)phenyl)boronic acid are employed for their optical properties. Cyclic-esterification of these acids with appropriate dihydric alcohols can lead to the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This indicates their potential in developing materials with unique optical properties (Zhang et al., 2018).
Orientations Futures
The search results do not provide specific information about the future directions of research or applications for "(4-(Cyclopropanecarbonyl)phenyl)boronic acid" .
Relevant Papers
Unfortunately, the search results do not provide any specific papers related to "(4-(Cyclopropanecarbonyl)phenyl)boronic acid" .
Propriétés
IUPAC Name |
[4-(cyclopropanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROHRLGTDEXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681886 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropanecarbonyl)phenyl)boronic acid | |
CAS RN |
959861-28-0 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



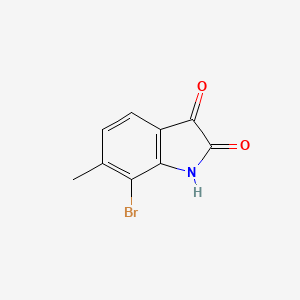
![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

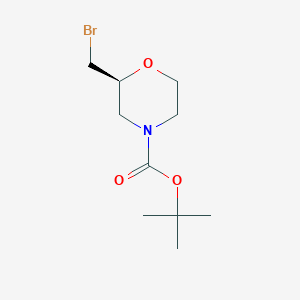
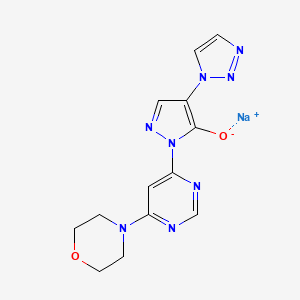
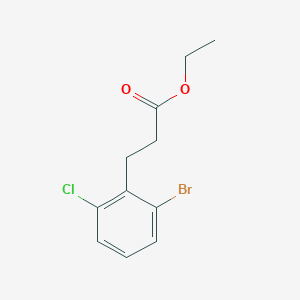
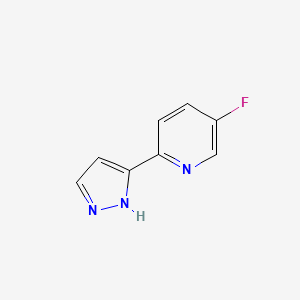
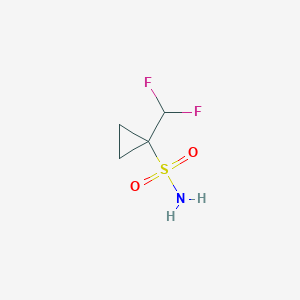
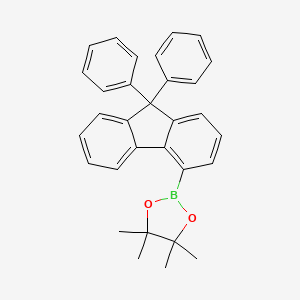
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)
